2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene
Brand Name: Vulcanchem
CAS No.: 951893-67-7
VCID: VC8333461
InChI: InChI=1S/C10H10ClF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3
SMILES: CC1=C(C=CC=C1F)CC(=C)Cl
Molecular Formula: C10H10ClF
Molecular Weight: 184.64 g/mol

2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene

CAS No.: 951893-67-7

Cat. No.: VC8333461

Molecular Formula: C10H10ClF

Molecular Weight: 184.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene - 951893-67-7

Specification

CAS No. 951893-67-7
Molecular Formula C10H10ClF
Molecular Weight 184.64 g/mol
IUPAC Name 1-(2-chloroprop-2-enyl)-3-fluoro-2-methylbenzene
Standard InChI InChI=1S/C10H10ClF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3
Standard InChI Key XDVMHPCBFRNICK-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1F)CC(=C)Cl
Canonical SMILES CC1=C(C=CC=C1F)CC(=C)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene is C₁₀H₉ClF, reflecting a propene chain (C₃H₅) modified by a chlorine atom and a fluorinated, methyl-substituted phenyl group. The IUPAC name derives from the substituent positions: the chlorine resides on the second carbon of the propene backbone, while the 3-fluoro-2-methylphenyl group attaches to the third carbon.

Key Structural Features:

  • Chlorine substituent: Enhances electrophilic reactivity, enabling participation in nucleophilic substitution or elimination reactions.

  • Fluorine atom: Introduces electron-withdrawing effects, potentially stabilizing intermediates in synthetic pathways.

  • Ortho-methyl group: Creates steric hindrance, which may influence regioselectivity in subsequent reactions.

The compound’s InChIKey (XDVMHPCBFRNICK-UHFFFAOYSA-N) provides a unique identifier for database searches, though no crystalline structure data or spectroscopic assignments (e.g., NMR, IR) are publicly available .

Physicochemical Properties

The compound’s properties are inferred from its molecular structure and limited commercial specifications:

PropertyValue/Description
Molecular Weight184.64 g/mol
Purity97%
Physical StateLikely liquid at room temperature
Boiling PointNot reported
Melting PointNot reported
Density~1.2–1.3 g/cm³ (estimated)
SolubilityExpected low solubility in water

The absence of melting/boiling point data underscores the need for experimental characterization. Theoretical solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is high due to the nonpolar aromatic and chloroalkene moieties.

Future Perspectives

The discontinuation of 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene highlights challenges in sourcing niche chemicals for research. Future work should prioritize:

  • Synthetic Optimization: Developing scalable, cost-effective routes to revive availability.

  • Biological Screening: Testing against disease-relevant targets (e.g., kinases, GPCRs).

  • Material Characterization: Resolving spectroscopic profiles and crystallographic data.

Collaboration between academia and specialty chemical manufacturers could bridge existing data gaps, unlocking this compound’s potential in advanced applications.

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